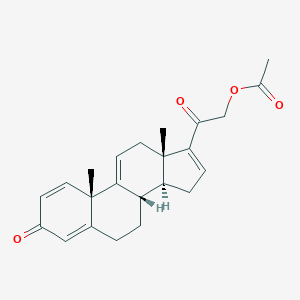

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

Description

The exact mass of the compound 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOMHFPJREVTP-PTRHGPIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190855 | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37413-91-5 | |

| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-Hydroxyandrostenedione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details an efficient, multi-step synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the production of advanced corticosteroids, starting from 9α-hydroxyandrost-4-ene-3,17-dione. The overall yield for this process is reported to be in excess of 46%.[1][2] The synthesis involves a sequence of reactions including dehydration, 1(2)-dehydrogenation, and the construction of the pregnane side chain, followed by acetoxylation. This intermediate's structural similarity to corticosteroids suggests its biological activity is mediated through the glucocorticoid receptor signaling pathway, influencing gene transcription to exert anti-inflammatory effects. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant biological pathway for researchers and professionals in drug development.

Introduction

This compound is a pivotal intermediate in the synthesis of potent halogenated corticosteroids such as dexamethasone.[1][2] Its strategic importance lies in its elaborate structure, featuring multiple sites of unsaturation that are precursors to the functionalities required for high glucocorticoid activity. The starting material, 9α-hydroxyandrostenedione, is readily available from the bio-oxidative degradation of phytosterols, making this synthetic route economically viable.[1] This document provides an in-depth technical overview of the synthesis, including detailed experimental procedures and a summary of the reaction yields. Additionally, it elucidates the presumed biological mechanism of action based on its structural relationship to known glucocorticoids.

Synthetic Pathway Overview

The synthesis of this compound from 9α-hydroxyandrostenedione is a multi-step process that can be broadly categorized into the following key stages:

-

Dehydration of the 9α-hydroxyl group to introduce the Δ⁹(¹¹) double bond.

-

1(2)-Dehydrogenation to create the Δ¹ double bond in the A ring.

-

Pregnane Side Chain Construction at C-17, involving a cyanohydrin formation followed by further modifications.

-

Acetoxylation at C-21.

-

Dehydration to form the Δ¹⁶ double bond.

An efficient overall yield of over 46% has been reported for this transformation.[1][2]

Experimental Protocols

Step 1: Synthesis of Androsta-1,4,9(11)-triene-3,17-dione (Intermediate 2)

This step involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione to form androsta-4,9(11)-diene-3,17-dione, followed by dehydrogenation.

-

Dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (1)

-

Reagents: 9α-hydroxyandrost-4-ene-3,17-dione, p-toluenesulfonic acid (TSA), trifluoroacetic anhydride, chloroform.

-

Procedure: A solution of 9α-hydroxyandrost-4-ene-3,17-dione, TSA, and trifluoroacetic anhydride in chloroform is stirred at room temperature for 2.5 hours. The reaction mixture is then quenched with an aqueous ammonia solution. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are processed to yield androsta-4,9(11)-diene-3,17-dione.[3]

-

Yield: Approximately 93%.[4]

-

-

1(2)-Dehydrogenation using Selenium Dioxide

-

Reagents: Androsta-4,9(11)-diene-3,17-dione, selenium dioxide, tert-butanol, acetic acid.

-

Procedure: The androsta-4,9(11)-diene-3,17-dione is dissolved in a mixture of tert-butanol and acetic acid. Selenium dioxide is added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered to remove selenium, and the filtrate is concentrated. The crude product is then purified to give androsta-1,4,9(11)-triene-3,17-dione (2).

-

Yield: High yields are typically expected for this reaction.

-

Step 2: Synthesis of this compound (Final Product)

This stage involves the construction of the C-17 side chain and subsequent functional group manipulations. The literature describes this proceeding via a cyanohydrin method, Stork's iodination, and dehydration.[1][2]

-

Formation of 17-cyanohydrin derivative

-

Reagents: Androsta-1,4,9(11)-triene-3,17-dione (2), potassium cyanide, methanol, acetic acid.

-

Procedure: To a stirred mixture of androsta-1,4,9(11)-triene-3,17-dione and potassium cyanide in methanol, acetic acid is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The product, a 17-cyano-17-hydroxy derivative, is then isolated.[4]

-

-

Conversion to a 17α-hydroxy-20-oxo-pregnane derivative

-

This is a multi-step process likely involving the conversion of the nitrile group to a methyl ketone and subsequent introduction of a hydroxyl group at C-17. A common method involves the Grignard reaction with methylmagnesium bromide on the protected cyanohydrin, followed by hydrolysis.

-

-

Acetoxylation at the C-21 position

-

Reagents: The 17α-hydroxy-20-oxo-pregnane derivative, lead tetraacetate or other suitable acetylating agent.

-

Procedure: The steroid is treated with an acetylating agent to introduce the acetoxy group at the C-21 position, forming a 21-acetoxy-17α-hydroxy-20-oxopregnane intermediate.

-

-

Final Dehydration to form the Δ¹⁶ double bond

-

Reagents: The 21-acetoxy-17α-hydroxy-20-oxopregnane intermediate, a dehydrating agent (e.g., thionyl chloride in pyridine).

-

Procedure: The intermediate is treated with a dehydrating agent to eliminate the 17α-hydroxyl group and form the Δ¹⁶ double bond, yielding the final product, this compound.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 1a. Dehydration | 9α-hydroxyandrost-4-ene-3,17-dione | p-TSA, TFAA, Chloroform | Androsta-4,9(11)-diene-3,17-dione | ~93% | [4] |

| 1b. Dehydrogenation | Androsta-4,9(11)-diene-3,17-dione | Selenium Dioxide | Androsta-1,4,9(11)-triene-3,17-dione | High | - |

| 2. Side chain formation, acetoxylation, and final dehydration | 9α-hydroxyandrost-4-ene-3,17-dione | KCN, SeO₂, Ac₂O, etc. (multi-step) | This compound | >46% (overall) | [1][2] |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

Conclusion

The synthesis of this compound from 9α-hydroxyandrostenedione represents an efficient and practical route to a key intermediate for high-potency corticosteroids. The multi-step process, involving key transformations such as dehydration, dehydrogenation, and side-chain construction, achieves a commendable overall yield. The final product, as a precursor to potent anti-inflammatory agents, is presumed to exert its biological effects through the well-established glucocorticoid receptor signaling pathway. This guide provides a comprehensive overview for researchers and professionals in the field, detailing the synthetic methodology and biological rationale for the development of next-generation corticosteroid therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetraene Acetate Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraene acetate, chemically known as 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, is a pivotal intermediate in the synthesis of potent corticosteroid active pharmaceutical ingredients (APIs) such as dexamethasone, budesonide, and betamethasone.[1][2] The purity, stability, and overall quality of this intermediate are critical as they directly impact the safety and efficacy of the final drug product.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical characterization of tetraene acetate, offering valuable insights for professionals in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tetraene acetate is fundamental for its handling, process optimization, and formulation development. The key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][4] |

| Molecular Formula | C₂₃H₂₆O₄ | [5] |

| Molecular Weight | 366.4 g/mol | [5] |

| Appearance | Not explicitly stated, but likely a solid based on purification methods. | [1][6] |

| Purity (Post-Refining) | >99% (as determined by HPLC) | [6] |

| XLogP3 | 3.1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Purification Protocols

The synthesis of tetraene acetate is a multi-step process that requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions.[7]

Synthesis Pathway

A common synthetic route starts from 1,4,9(11)-triene-androst-3,17-dione and proceeds through several key reactions.[6]

Detailed Experimental Protocols

Step 1: Ethynylation Reaction [6]

-

Under an argon atmosphere, add potassium hydroxide to tetrahydrofuran (THF).

-

Introduce acetylene gas and cool the mixture to 0°C.

-

Add acetone dropwise, maintaining the temperature between 0-10°C.

-

After the addition is complete, allow the reaction to proceed at 35-40°C for 2 hours.

-

Cool the reaction mixture to -5°C.

-

Dissolve the starting material, 1,4,9(11)-triene-androst-3,17-dione, in THF and add it dropwise to the reaction system, keeping the temperature at -5°C.

-

Maintain the reaction at -5°C for 15 hours to yield the ethynylated intermediate.

Step 2: Subsequent Reactions (Esterification, Bromination, Elimination) The ethynylated intermediate undergoes a series of reactions including esterification, bromodebromination, and displacement elimination to form the crude tetraene acetate.[6] The displacement elimination step, for instance, involves dissolving the brominated intermediate in dimethylacetamide, adding anhydrous sodium acetate and glacial acetic acid, and heating the mixture to around 150°C for 3 hours.[6]

Step 3: Purification by Recrystallization [1][6]

-

Dissolve the crude tetraene acetate in a suitable solvent system, such as an aqueous ethanol solution or a mixture of ethyl acetate and tetrahydrofuran.[1]

-

Heat the mixture to reflux to ensure complete dissolution.

-

For decolorization, activated carbon may be added, followed by a brief reflux period.[6]

-

Filter the hot solution to remove insoluble impurities and activated carbon.

-

Cool the filtrate slowly to 0-5°C to induce crystallization.

-

Allow the mixture to stand for approximately 2 hours to maximize crystal formation.[6]

-

Collect the purified crystals by filtration.

-

Dry the final product under vacuum to obtain refined tetraene acetate with a purity often exceeding 99%.[6]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of the tetraene acetate intermediate.

-

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and to assess the completeness of the reaction.[6][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative analysis of purity and for detecting and quantifying impurities.[6] A well-developed HPLC method can separate the tetraene acetate from starting materials, by-products, and degradation products.[9]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the intermediate and helps in the structural elucidation of unknown impurities.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the tetraene acetate intermediate, ensuring that the correct isomeric form has been synthesized.[8][12]

Stability Profile

Stability testing is crucial to determine the retest period or shelf life of the intermediate under various environmental conditions.[13] The protocol is designed based on ICH guidelines.

Stability Study Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |

| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

*Note: Intermediate testing is performed if a "significant change" occurs during accelerated testing.[13][14] A significant change is defined as the failure to meet the established specifications.[14]

Stability Testing Workflow

Role in Drug Development

As a crucial building block, the quality of tetraene acetate is paramount.[3] A well-characterized intermediate with high purity and a stable profile ensures a more efficient, consistent, and reliable manufacturing process for the final API.[3][] This reduces the likelihood of impurities carrying over to the final drug product, thereby enhancing patient safety and ensuring compliance with stringent regulatory standards.[3]

Conclusion

Tetraene acetate is a cornerstone intermediate in the production of several vital steroid-based drugs. A comprehensive understanding of its physicochemical properties, coupled with robust and well-controlled manufacturing and analytical protocols, is essential for any pharmaceutical organization involved in its synthesis or use. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers, enabling the consistent production of a high-quality intermediate critical for the development of safe and effective medicines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN105622699A - Method for preparing tetraene acetate and derivatives thereof - Google Patents [patents.google.com]

- 3. evobiosystems.com [evobiosystems.com]

- 4. Tetraene Acetate (3TR) - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. Tetraene Acetate | C23H26O4 | CID 133634248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN107814824B - Preparation method of tetraene acetate - Google Patents [patents.google.com]

- 7. runxinchemicals.com [runxinchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. mdpi.com [mdpi.com]

- 11. rsisinternational.org [rsisinternational.org]

- 12. mdpi.com [mdpi.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Solubility and Stability of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a key synthetic intermediate in the manufacturing of advanced corticosteroids, such as Vamorolone.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters for its efficient use in synthesis, formulation, and biological assays. This guide provides a comprehensive overview of the currently available data on the solubility and stability of this compound. Due to the limited availability of specific experimental data in public literature, this document also outlines standardized experimental protocols for determining these essential characteristics and discusses potential degradation pathways based on the chemistry of related steroid structures.

Physicochemical Properties

This compound, also known by its CAS Number 37413-91-5, is a synthetic steroidal derivative.[3] The acetate functional group at the C21 position generally enhances its lipophilicity and chemical resistance, which is advantageous for various in vitro and in vivo applications.[] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37413-91-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₃H₂₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 366.46 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 172-174 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 534.6 ± 50.0 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

Solubility Profile

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (272.89 mM) | Ultrasonic assistance may be required. DMSO is hygroscopic, which can affect solubility. | --INVALID-LINK-- |

| Chloroform | Slightly Soluble | Heating may be required. | --INVALID-LINK-- |

| Ethyl Acetate | Slightly Soluble | --INVALID-LINK-- | |

| Methanol | Slightly Soluble | --INVALID-LINK-- | |

| In vivo Formulation | Soluble | A common formulation for animal studies is a mixture of DMSO, Tween 80, and Saline (e.g., in a 10:5:85 ratio). | --INVALID-LINK-- |

Given the lack of detailed quantitative solubility data, it is highly recommended that researchers determine the solubility in their specific solvent systems of interest.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and the reliability of experimental results. While specific stability studies are not widely published, general knowledge of corticosteroid chemistry allows for the prediction of potential degradation pathways.

Storage Recommendations: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light and moisture. Commercially available stock solutions recommend the following storage conditions:

It is noted that the product is stable at ambient temperature for short periods, such as during shipping.

Potential Degradation Pathways: Corticosteroids can undergo degradation through several mechanisms, including hydrolysis, oxidation, and rearrangement. The presence of the C21-acetate ester and the complex tetraene structure makes this compound susceptible to specific degradation routes. Studies on the microbial transformation of related compounds show that deacetylation (hydrolysis of the ester) and 1(2)-dehydrogenation are possible metabolic pathways.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl Acetate CAS 37413-91-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | CAS 37413-91-5 [daltonresearchmolecules.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 21-Acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione conversion by Nocardioides simplex VKM Ac-2033D - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the synthesis of potent corticosteroids such as dexamethasone.[1] Due to the limited availability of published raw spectroscopic data for this specific compound, this guide presents predicted data based on its chemical structure and representative data from closely related steroid analogues. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Chemical Structure and Properties

This compound possesses a complex steroidal framework characterized by a tetra-unsaturated system and key functional groups that give rise to its unique spectroscopic signature.

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₄ |

| Molecular Weight | 366.46 g/mol |

| Appearance | White Solid |

| Melting Point | 172-174°C |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | H-1 |

| ~6.28 | dd | 1H | H-2 |

| ~6.10 | s | 1H | H-4 |

| ~5.50 | m | 1H | H-11 |

| ~6.80 | s | 1H | H-16 |

| ~4.80 | d | 1H | H-21a |

| ~4.70 | d | 1H | H-21b |

| ~2.15 | s | 3H | OAc-CH₃ |

| ~1.25 | s | 3H | C-19 CH₃ |

| ~0.90 | s | 3H | C-18 CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~186.0 | C-3 |

| ~200.0 | C-20 |

| ~170.0 | OAc C=O |

| ~128.0 | C-1 |

| ~155.0 | C-2 |

| ~124.0 | C-4 |

| ~168.0 | C-5 |

| ~140.0 | C-9 |

| ~118.0 | C-11 |

| ~145.0 | C-16 |

| ~135.0 | C-17 |

| ~68.0 | C-21 |

| ~21.0 | OAc-CH₃ |

| ~19.0 | C-19 |

| ~17.0 | C-18 |

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (acetate) |

| ~1665 | Strong | C=O stretch (α,β-unsaturated ketone, C-3) |

| ~1620 | Medium | C=C stretch (conjugated) |

| ~1605 | Medium | C=C stretch (conjugated) |

| ~1240 | Strong | C-O stretch (acetate) |

Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 366 | 100 | [M]⁺ |

| 324 | Moderate | [M - CH₂CO]⁺ |

| 306 | Moderate | [M - CH₃COOH]⁺ |

| 291 | Moderate | [M - CH₃COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for steroid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (0-15 ppm).

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the steroid with dry KBr and pressing the mixture into a thin transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate IR cell.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the pure solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the steroid in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition : Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

Data Analysis : Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain structural information.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Technical Guide: Biological Activity of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the known and inferred biological activities of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. While primarily recognized as a crucial synthetic intermediate in the manufacturing of advanced corticosteroids like Vamorolone and other halogenated glucocorticoids, its structural features as a delta 9,11 steroid suggest a profile of significant biological relevance.[1][2] This guide will detail its inferred anti-inflammatory properties, potential for cell protection via inhibition of lipid peroxidation and neovascularization, and the associated signaling pathways.[1][2] Detailed experimental protocols for evaluating these activities are also provided to facilitate further research and development.

Introduction

This compound is a synthetic steroid derivative belonging to the pregnane class. Its chemical structure is characterized by a tetraene system, which imparts specific physicochemical properties that are leveraged in the synthesis of potent anti-inflammatory drugs.[1] Notably, it serves as a key precursor to Vamorolone, a dissociative glucocorticoid that aims to separate the anti-inflammatory benefits from the metabolic side effects typically associated with corticosteroids.[1] The biological activities of this compound are not extensively documented in dedicated studies; however, its classification as a delta 9,11 steroid allows for a strong inference of its pharmacological profile based on the activities of related compounds.

Inferred Biological Activities and Mechanism of Action

The biological activities of this compound are predicted to be consistent with those of other delta 9,11 steroids, which are known for their anti-inflammatory and cytoprotective effects.

Anti-Inflammatory Activity

The primary inferred activity is potent anti-inflammatory action, likely mediated through the glucocorticoid receptor (GR).[1] Similar to the end-product Vamorolone, it is anticipated to exhibit dissociative properties, meaning it may preferentially activate the transrepression pathway over the transactivation pathway of the GR signaling cascade.[1][3]

-

Transrepression: The steroid-receptor complex is thought to inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] This leads to the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[5]

-

Transactivation: Traditional glucocorticoids form receptor-steroid dimers that bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the transcription of genes that can cause undesirable side effects.[6] Delta 9,11 steroids are suggested to have reduced transactivation activity, potentially leading to a better safety profile.[6]

Cytoprotective Effects

Delta 9,11 steroids are also recognized for their ability to protect cells from damage.

-

Inhibition of Lipid Peroxidation: These compounds are thought to integrate into cell membranes and inhibit lipid peroxidation, a key process in oxidative stress-induced cell injury.[1][2]

-

Inhibition of Neovascularization: A potential role in inhibiting the formation of new blood vessels has also been suggested for this class of steroids.[1][2]

Signaling Pathways

The inferred signaling pathway for the anti-inflammatory action of this compound, based on its relation to Vamorolone and other dissociative glucocorticoids, is depicted below.

Caption: Inferred Anti-Inflammatory Signaling Pathway.

Quantitative Data

As of the latest literature review, no specific quantitative biological activity data (e.g., IC50, EC50, Ki) has been published for this compound itself. The table below is provided as a template for researchers to populate as data becomes available. For context, Vamorolone, a downstream product, has shown potent NF-κB inhibition in C2C12 muscle cells at concentrations of 1 nM and higher.[7]

| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |

| Glucocorticoid Receptor Binding | Human GR | Recombinant | Ki | Data not available | |

| NF-κB Inhibition | NF-κB | e.g., Macrophages | IC50 | Data not available | |

| Lipid Peroxidation Inhibition | e.g., TBARS assay | e.g., Microsomes | IC50 | Data not available | |

| Cytotoxicity | e.g., Various cell lines | e.g., MTT assay | CC50 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Binding Assay Workflow.

Methodology:

-

Preparation of GR source: Utilize a cell lysate from cells overexpressing the human glucocorticoid receptor or purified recombinant human GR.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).

-

Reaction Mixture: In a microplate, combine the GR source, a fixed concentration of [3H]dexamethasone (e.g., 1-5 nM), and varying concentrations of the test compound.

-

Controls:

-

Total binding: GR source and [3H]dexamethasone only.

-

Non-specific binding: GR source, [3H]dexamethasone, and a high concentration of unlabeled dexamethasone (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a method to assess the inhibition of NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: After transfection, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

NF-κB Activation: Induce NF-κB activation by treating the cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or lipopolysaccharide (LPS, e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity of both the firefly (NF-κB reporter) and Renilla (control) luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control luciferase activity. Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.

Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol describes a method to measure the inhibition of lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS).

Methodology:

-

Preparation of Lipid Source: Use rat liver microsomes or liposomes as a source of lipids susceptible to peroxidation.

-

Induction of Peroxidation: Induce lipid peroxidation using an oxidizing agent such as Fenton's reagent (FeSO4 and H2O2) or a free radical initiator like AAPH.

-

Compound Treatment: Pre-incubate the lipid source with various concentrations of this compound before adding the inducing agent.

-

Reaction: Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

TBARS Reaction: Stop the peroxidation reaction and add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

-

Heating: Heat the mixture at a high temperature (e.g., 95-100°C) for a set time (e.g., 20-30 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve of malondialdehyde (MDA).

-

Data Analysis: Determine the percentage inhibition of lipid peroxidation for each concentration of the test compound and calculate the IC50 value.[8][9]

Conclusion

This compound is a synthetic steroid with significant potential for biological activity, primarily inferred from its structural class as a delta 9,11 steroid and its role as a precursor to advanced corticosteroids like Vamorolone. Its expected anti-inflammatory and cytoprotective properties warrant further direct investigation. The experimental protocols provided in this guide offer a framework for elucidating the precise pharmacological profile of this compound, which could inform its potential development as a therapeutic agent or lead to the design of novel steroids with improved therapeutic indices.

References

- 1. What is the mechanism of Vamorolone? [synapse.patsnap.com]

- 2. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reveragen.com [reveragen.com]

- 4. reveragen.com [reveragen.com]

- 5. drugs.com [drugs.com]

- 6. upjohn.net [upjohn.net]

- 7. Vamorolone | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]

- 8. air.unimi.it [air.unimi.it]

- 9. phcog.com [phcog.com]

Tetraene Acetate: A Technical Guide to its Synthesis as a Key Glucocorticoid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the chemical synthesis of tetraene acetate, a crucial intermediate in the manufacturing of several synthetic glucocorticoids. Publicly available scientific literature and data primarily focus on its role as a chemical precursor in industrial synthesis rather than as a biological precursor that undergoes enzymatic conversion within the body to an active glucocorticoid. Therefore, this document will focus on its synthesis and not on a biological mechanism of action as a direct glucocorticoid pro-drug.

Introduction

Tetraene acetate, chemically known as 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, is a pivotal intermediate in the synthesis of potent corticosteroids such as dexamethasone, budesonide, and betamethasone.[1][2] Its molecular formula is C23H26O4 and it has a molecular weight of 366.46 g/mol .[3] The purity and yield of tetraene acetate are critical factors in the cost-effective production of these widely used anti-inflammatory drugs. This guide provides an in-depth overview of the common chemical synthesis routes for tetraene acetate, including detailed experimental protocols and data presented for clarity and comparison.

Chemical Synthesis of Tetraene Acetate

The synthesis of tetraene acetate is a multi-step process that often starts from readily available steroid precursors. The primary challenge in its synthesis is the introduction of the double bonds at specific positions in the steroid nucleus and the formation of the acetate side chain.[4] Various synthetic routes have been developed to optimize yield and purity while minimizing costs and environmental impact.[2][5]

A common pathway involves the use of 1,4,9(11)-triene-androst-3,17-dione as a starting material. The synthesis then proceeds through several key reactions, including ethynylation, esterification, bromination/debromination, and a displacement elimination reaction to yield the final tetraene acetate product.[5]

Key Reaction Steps and Reagents

The following table summarizes the key reaction steps and the reagents commonly used in the synthesis of tetraene acetate starting from 1,4,9(11)-triene-androst-3,17-dione.

| Reaction Step | Purpose | Key Reagents and Solvents | Reference |

| Ethynylation | Introduction of a two-carbon side chain at C-17 | Potassium hydroxide, Acetylene, Tetrahydrofuran (THF), Acetone | [5] |

| Esterification | Formation of the acetate group | Acetic anhydride, Triethylamine, 4-dimethylaminopyridine (DMAP), Dichloromethane | [5] |

| Bromination & Debromination | Introduction of a double bond at C-16 | Bromine reagent, Water, Catalyst | [1] |

| Displacement Elimination | Formation of the final tetraene structure | Anhydrous potassium acetate, Glacial acetic acid, Dimethylformamide (DMF) | [5] |

Synthesis Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of tetraene acetate.

Caption: A simplified workflow for the chemical synthesis of Tetraene Acetate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of tetraene acetate, based on publicly available patent literature.[5]

Protocol 1: Ethynylation of 1,4,9(11)-triene-androst-3,17-dione

-

Reaction Setup: Under an argon atmosphere, add potassium hydroxide to tetrahydrofuran in a reaction vessel.

-

Acetylene Introduction: Introduce acetylene gas into the mixture.

-

Addition of Starting Material: Cool the reaction mixture to 0-10 °C and add a solution of 1,4,9(11)-triene-androst-3,17-dione in acetone dropwise.

-

Reaction: After the addition is complete, raise the temperature to 35-40 °C and stir for 2 hours.

-

Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, proceed with purification steps to isolate the ethynylated intermediate.

Protocol 2: Esterification

-

Reaction Setup: Under an argon atmosphere, dissolve the product from the ethynylation step in dichloromethane.

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP), triethylamine, and acetic anhydride to the solution.

-

Reaction: Reflux the mixture for 7 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, perform an appropriate work-up and purification to obtain the esterified product.

Protocol 3: Displacement Elimination Reaction

-

Reaction Setup: Under an argon atmosphere, dissolve the brominated intermediate in dimethylformamide (DMF).

-

Addition of Reagents: Add anhydrous potassium acetate and glacial acetic acid to the solution.

-

Reaction: Heat the reaction mixture to 105-125 °C and maintain for 4-5 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and add ethyl acetate. The crude tetraene acetate is then filtered and purified, often by recrystallization from a suitable solvent system like ethyl acetate and activated carbon to achieve high purity.[5]

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis of tetraene acetate as reported in patent literature.

| Step | Product | Yield (Weight %) | Purity (HPLC) | Reference |

| Ethynylation | Compound II | 108% | 95.68% | [5] |

| Displacement Elimination | Crude Compound VI | - | - | [5] |

| Refining | Refined Tetraene Acetate | 76.5% | 99.27% | [5] |

Glucocorticoid Receptor Signaling Pathway

While tetraene acetate itself is not established as a direct biological precursor, the glucocorticoids synthesized from it, such as dexamethasone, act via the glucocorticoid receptor (GR). The binding of a glucocorticoid to the cytoplasmic GR triggers a signaling cascade that ultimately modulates the transcription of target genes.

Caption: Generalized signaling pathway of a glucocorticoid via the glucocorticoid receptor.

Conclusion

Tetraene acetate is a critical chemical intermediate in the production of several important synthetic glucocorticoids. Understanding its synthesis is paramount for drug development professionals and researchers in the field of steroid chemistry. The methodologies presented in this guide, derived from public patent literature, offer a framework for the production of high-purity tetraene acetate. While its direct role as a biological glucocorticoid precursor is not documented, the downstream products of its synthesis are potent modulators of the glucocorticoid signaling pathway, playing a significant role in the management of inflammatory and autoimmune diseases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN105622699A - Method for preparing tetraene acetate and derivatives thereof - Google Patents [patents.google.com]

- 3. Tetraene Acetate (3tr) Cas No.: 37413-91-5 at Best Price in Shanghai | Fulland Chemicals Ltd. [tradeindia.com]

- 4. runxinchemicals.com [runxinchemicals.com]

- 5. CN107814824B - Preparation method of tetraene acetate - Google Patents [patents.google.com]

The Pivotal Role of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in Modern Corticosteroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a synthetic pregnane steroid derivative, holds a significant position in the landscape of pharmaceutical chemistry. While its direct and quantified role in modulating steroidogenesis is not extensively documented, its primary importance lies in its function as a key intermediate in the synthesis of highly potent and advanced corticosteroids. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its critical application in the production of next-generation steroidal drugs such as vamorolone. The document includes detailed experimental protocols for its synthesis, quantitative data where available, and visualizations of the synthetic and relevant signaling pathways.

Introduction

This compound, often referred to as a tetraene acetate, is a synthetic steroid characterized by a pregnane skeleton with multiple double bonds and an acetylated C21 hydroxyl group. This compound has garnered significant attention in medicinal chemistry and pharmaceutical development, not for its intrinsic biological activity, but as a versatile building block for complex corticosteroids. Its structural features make it an ideal precursor for introducing various functionalities found in potent anti-inflammatory agents. Notably, it is a key intermediate in the synthesis of halogenated corticosteroids like dexamethasone and the innovative dissociative steroid, vamorolone.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H26O4 | [4] |

| Molecular Weight | 366.46 g/mol | [4] |

| Appearance | White Solid | [4] |

| Melting Point | 172-174°C | [4] |

| Solubility | Slightly soluble in Chloroform (heated), Ethyl Acetate, and Methanol | [4] |

| Storage | 2-8°C | [4] |

Synthesis of this compound

An efficient and practical synthesis of this compound has been developed starting from 9α-hydroxyandrostenedione, a readily available material derived from the bio-oxidative degradation of phytosterols.[1][3]

Experimental Protocol for Synthesis

The following protocol is a summary of the key stages in the synthesis of this compound from 9α-hydroxyandrostenedione.[1][3]

Step 1: Dehydration of 9α-hydroxyandrostenedione

-

The starting material, 9α-hydroxyandrostenedione, is subjected to dehydration to introduce the C9(11) double bond, yielding androsta-4,9(11)-diene-3,17-dione.

Step 2: Construction of the Pregnane Side Chain (Cyanohydrin Method)

-

The 17-keto group of androsta-4,9(11)-diene-3,17-dione is converted to a cyanohydrin.

-

This is followed by a series of reactions to build the pregnane side chain at C17, resulting in a 20-keto-21-hydroxy pregnane derivative.

Step 3: Acetoxylation

-

The 21-hydroxyl group is acetylated to yield the 21-acetoxy derivative.

Step 4: Introduction of the C1(2) Double Bond (Dehydrogenation)

-

A double bond at the C1-C2 position is introduced using a dehydrogenating agent such as selenium dioxide.[1][3]

Step 5: Introduction of the C16(17) Double Bond

-

Further reaction steps, including epimerization and Stork's iodination procedure followed by dehydration, lead to the formation of the C16-C17 double bond, yielding the final product, this compound.[1][3]

The overall yield for this multi-step synthesis is reported to be over 46%.[1][3]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Role as a Precursor to Vamorolone

The primary significance of this compound is its use as a starting material for the synthesis of vamorolone, a first-in-class dissociative steroid.[1][5] Vamorolone is designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing the associated side effects.[6][7]

Vamorolone Synthesis from the Tetraene Intermediate

The synthesis of vamorolone from this compound involves several key transformations to introduce the desired stereochemistry and functional groups.

Caption: Simplified synthesis of Vamorolone from the tetraene intermediate.

Biological Activity of Vamorolone: An Insight into the Importance of its Precursor

Vamorolone exhibits a unique pharmacological profile that differentiates it from classical glucocorticoids. Understanding its mechanism provides context for the importance of developing synthetic routes involving intermediates like this compound.

Dissociative Mechanism of Action

Vamorolone is termed a "dissociative" steroid because it separates the two main pathways of glucocorticoid receptor (GR) signaling: transactivation and transrepression.[5][6]

-

Transrepression: This pathway is responsible for the anti-inflammatory effects of glucocorticoids. Vamorolone retains this activity, effectively inhibiting pro-inflammatory transcription factors like NF-κB.[5][6]

-

Transactivation: This pathway is associated with many of the adverse side effects of glucocorticoids, such as metabolic disturbances and bone fragility. Vamorolone exhibits reduced transactivation activity compared to traditional steroids.[5][6]

Additionally, vamorolone acts as an antagonist at the mineralocorticoid receptor, which may contribute to its improved side-effect profile.[7]

Signaling Pathway of Vamorolone's Anti-Inflammatory Action

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. researchgate.net [researchgate.net]

- 3. WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents [patents.google.com]

- 4. Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. View of Approach to synthesis of prednisolone from 9α-hydroxy androstenedione [vjs.ac.vn]

An In-depth Technical Guide to 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a synthetic steroidal derivative, is a pivotal intermediate in the pharmaceutical industry, primarily in the synthesis of potent halogenated corticosteroids such as dexamethasone and the novel dissociative glucocorticoid, vamorolone. Its strategic importance lies in its tetra-unsaturated structure, which provides a versatile scaffold for introducing key functional groups to modulate biological activity. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and its role in the broader context of corticosteroid development. Detailed experimental protocols for its synthesis are provided, alongside a thorough compilation of quantitative data. Furthermore, the relevant glucocorticoid receptor signaling pathway is illustrated to provide a mechanistic context for the end-products synthesized from this key intermediate.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical literature, suggesting its emergence as a crucial, yet intermediary, compound within the broader and intensive research into synthetic corticosteroids that burgeoned in the mid-20th century. Its development is intrinsically linked to the quest for more potent and specific anti-inflammatory agents.

The significance of this tetraene acetate is highlighted in a 2020 publication that details an efficient and economically viable synthesis route from 9α-hydroxyandrostenedione, a readily available starting material derived from the bio-oxidative degradation of phytosterols.[1][2][3] This modern approach underscores the compound's sustained relevance in contemporary pharmaceutical manufacturing. The ongoing research into its synthesis reflects the continuous drive to optimize the production of high-value steroidal drugs.[1]

The compound is recognized as a key intermediate for several commercially important corticosteroids.[1] Notably, it is a precursor in the synthesis of dexamethasone, a widely used glucocorticoid, and vamorolone, a more recently developed steroidal drug with a distinct profile of action.[4][5] The history of this intermediate is therefore not one of a standalone therapeutic agent, but rather of a critical building block that has enabled the development of a cascade of important medicines.

Physicochemical Properties

This compound is a white solid with a molecular formula of C23H26O4 and a molecular weight of 366.46 g/mol .[6][7] It exhibits slight solubility in chloroform, ethyl acetate, and methanol.[] The acetate group at the 21-position enhances its lipophilicity and stability, making it suitable for various synthetic transformations.[]

| Property | Value | Reference |

| Molecular Formula | C23H26O4 | [6] |

| Molecular Weight | 366.46 g/mol | [6] |

| Appearance | White Solid | [] |

| Melting Point | 172-174 °C | [] |

| Boiling Point (Predicted) | 534.6 ± 50.0 °C | [] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Synthesis

An efficient and practical synthesis of this compound has been developed starting from 9α-hydroxyandrost-4-ene-3,17-dione, achieving an overall yield of over 46%.[1][2] The key stages of this synthesis are outlined below.

Experimental Protocols

Step 1: Construction of the Pregnane Side Chain via Cyanohydrin Method

-

Objective: To introduce a 2-carbon chain at the C-17 position of the steroid nucleus.

-

Procedure: 9α-hydroxyandrost-4-ene-3,17-dione is reacted with a source of cyanide, typically potassium cyanide followed by acidification or trimethylsilyl cyanide, to form a cyanohydrin at the C-17 position. This is followed by dehydration to form an unsaturated nitrile. Subsequent reaction with an organometallic reagent, such as a Grignard reagent, followed by hydrolysis, yields the 20-keto pregnane side chain.

Step 2: Dehydrogenation for Δ¹,⁴-Dienone Formation

-

Objective: To introduce a double bond at the C-1 position to form the characteristic A-ring dienone system of many potent corticosteroids.

-

Procedure: The product from the previous step is subjected to dehydrogenation using selenium dioxide (SeO₂) in a suitable solvent such as tert-butanol and pyridine. This reaction selectively introduces the C1-C2 double bond.[1]

Step 3: Epimerization

-

Objective: To achieve the desired stereochemistry at specific chiral centers, which is crucial for biological activity.

-

Procedure: This step may involve treatment with an acid or base to epimerize a specific stereocenter to its more stable or desired configuration. The exact conditions are dependent on the specific intermediate.

Step 4: Stork's Iodination Procedure

-

Objective: To introduce an iodine atom at the C-21 position, which can then be displaced to introduce the acetoxy group.

-

Procedure: The 20-keto steroid is converted to its enolate, which is then trapped with iodine to form the 21-iodo-20-keto steroid.[1]

Step 5: Dehydration and Acetoxylation

-

Objective: To introduce the Δ⁹⁽¹¹⁾ and Δ¹⁶ double bonds and the 21-acetoxy group.

-

Procedure: The 9α-hydroxyl group is dehydrated, typically under acidic conditions, to introduce the 9(11)-double bond. The 21-iodo group is displaced by an acetate salt, such as potassium acetate, in a suitable solvent to yield the final product, this compound. The formation of the 16-double bond often occurs in conjunction with the side-chain formation or subsequent steps.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in Glucocorticoid Receptor Signaling

This compound is a precursor to potent glucocorticoids, which exert their effects by modulating the glucocorticoid receptor (GR).[] The GR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes involved in inflammation, metabolism, and immune responses.

The general mechanism of GR signaling involves:

-

Ligand Binding: Inactive GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Glucocorticoids diffuse across the cell membrane and bind to the ligand-binding domain of the GR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and exposing a nuclear localization signal. The activated GR-ligand complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression. This modulation of gene expression is the basis for the anti-inflammatory and immunosuppressive effects of glucocorticoids.

Caption: Glucocorticoid receptor signaling pathway.

Conclusion

This compound stands as a testament to the intricate and evolving field of medicinal chemistry. While its own discovery is not marked by a singular, celebrated event, its history is written in the successful development of numerous life-changing corticosteroid drugs. The efficient synthesis of this key intermediate remains a focus of research, highlighting its enduring importance to the pharmaceutical industry. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this compound is essential for the continued innovation of steroidal therapeutics.

References

- 1. An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2023016817A1 - Synthesis of delta 9,11 steroids - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | CAS 37413-91-5 [daltonresearchmolecules.com]

In-Depth Technical Guide: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic steroidal compound belonging to the pregnane class. It serves as a crucial intermediate in the synthesis of advanced corticosteroids, most notably Vamorolone.[1][2] As a delta-9,11 steroid, it is part of a class of molecules designed to optimize anti-inflammatory effects while potentially minimizing the side effects associated with traditional glucocorticoids.[1] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and putative mechanism of action, with a focus on its role in the context of modern anti-inflammatory drug development.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and cross-referencing.

| Type | Name/Identifier |

| Systematic Name | This compound |

| IUPAC Name | [2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| CAS Registry Number | 37413-91-5 |

| Other Synonyms | 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate |

| 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Tetraene Acetate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value |

| Molecular Formula | C23H26O4 |

| Molecular Weight | 366.45 g/mol |

| Appearance | White Solid |

| Melting Point | 173 °C |

| Boiling Point (Predicted) | 534.6 °C at 760 mmHg |

| Density (Predicted) | 1.21 g/cm³ |

| Flash Point (Predicted) | 233.1 °C |

| Refractive Index (Predicted) | 1.585 |

| Storage Temperature | 2°C - 8°C |

Data sourced from various chemical suppliers and databases.[3][4]

Synthesis

An efficient and practical procedure for the synthesis of this compound has been developed, starting from 9α-hydroxyandrostenedione, a readily available intermediate from the bio-oxidative degradation of phytosterols.[5][6]

Synthetic Workflow

The synthesis involves a multi-step process that can be summarized in the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Key Steps

The following outlines the key stages in the synthesis:

-

Pregnane Side Chain Construction: The synthesis initiates with the construction of the pregnane side chain from 9α-hydroxyandrostenedione using a cyanohydrin method.[5][6]

-

Epimerization, Iodination, and Dehydration: Subsequent steps involve epimerization, followed by Stork's iodination procedure and dehydration to yield the pregnane skeleton with the desired stereochemistry and unsaturation.[5][6]

-

1(2)-Dehydrogenation: A crucial step is the introduction of the double bond at the 1(2)-position. This is achieved through dehydrogenation using selenium dioxide, resulting in the formation of the final product, this compound, with a reported yield of over 46%.[5][6]

Mechanism of Action and Signaling Pathways

While direct experimental data on the specific bioactivity of this compound is limited in publicly available literature, its mechanism of action can be inferred from its role as the immediate precursor to Vamorolone, a well-characterized "dissociative steroid".[5][7][8] Dissociative steroids are a novel class of anti-inflammatory agents that aim to separate the beneficial anti-inflammatory effects from the detrimental side effects of traditional glucocorticoids.[9][10]

The Glucocorticoid Receptor Signaling Pathway

The primary target of corticosteroids is the glucocorticoid receptor (GR), a nuclear receptor that regulates gene expression.[8][9] The signaling cascade can be broadly divided into two pathways: transactivation and transrepression.

Caption: Glucocorticoid receptor signaling pathways: transactivation and transrepression.

-

Transactivation: In this pathway, the glucocorticoid-GR complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of various genes. This process is associated with many of the undesirable side effects of corticosteroids, such as metabolic changes and immunosuppression.[8][9]

-

Transrepression: The monomeric glucocorticoid-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][9] This interference, known as transrepression, is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.[7][9]

The "Dissociative" Mechanism

This compound, as a precursor to Vamorolone, is expected to contribute to a "dissociative" profile. This means it likely leads to a compound that:

-

Retains Transrepression: Effectively inhibits the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines and mediators.[7][8]

-

Reduces Transactivation: Has a diminished capacity to activate GRE-mediated gene transcription, which is hypothesized to lead to a more favorable side-effect profile.[8][9]

Inhibition of Lipid Peroxidation

Delta-9,11 steroids, the class to which this compound belongs, are also reported to protect against cell damage by inhibiting lipid peroxidation.[1][2] This suggests a mechanism that involves stabilizing cell membranes and reducing oxidative stress, which is a key component of inflammatory processes.

Experimental Protocols for Characterization

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of the compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.

Principle: A cell lysate containing the glucocorticoid receptor is incubated with a fluorescently labeled glucocorticoid (e.g., Fluormone GS1) and varying concentrations of the test compound. The displacement of the fluorescent ligand by the test compound is measured by changes in fluorescence polarization.

Brief Protocol:

-

Prepare a cell lysate containing recombinantly expressed human full-length glucocorticoid receptor.

-

In a multi-well plate, combine the cell lysate, a fixed concentration of a fluorescently labeled glucocorticoid, and a serial dilution of the test compound.

-

Include controls for 100% binding (no competitor) and 100% inhibition (a high concentration of a known potent glucocorticoid like dexamethasone).

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the fluorescent ligand binding.

NF-κB Transrepression Assay

This assay measures the ability of the compound to inhibit NF-κB-mediated gene expression.

Principle: Cells are transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. The cells are then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound. A reduction in reporter gene activity indicates inhibition of the NF-κB pathway.

Brief Protocol:

-

Culture a suitable cell line (e.g., HEK293T or L929sA) and transfect with an NF-κB-luciferase reporter plasmid.

-

Treat the transfected cells with varying concentrations of the test compound for a predetermined time.

-

Stimulate the cells with a pro-inflammatory cytokine like TNF-α to activate the NF-κB pathway.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

-

Determine the dose-dependent inhibition of NF-κB activity by the test compound.

Lipid Peroxidation Assay

This assay evaluates the compound's ability to inhibit lipid peroxidation, a marker of oxidative stress.

Principle: Lipid peroxidation can be induced in liposomes or cell cultures by UV irradiation or chemical inducers. The extent of peroxidation is measured by quantifying by-products such as malondialdehyde (MDA) or by using fluorescent probes that change their emission spectrum upon reaction with lipid radicals.

Brief Protocol (using a fluorescent probe):

-

Culture cells (e.g., HepG2) and load them with a lipid peroxidation-sensitive fluorescent probe (e.g., BDP 581/591 C11).

-

Treat the cells with the test compound at various concentrations.

-

Induce lipid peroxidation using an agent like cumene hydroperoxide or t-butyl hydroperoxide (t-BHP).

-

Measure the change in fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The probe will shift its fluorescence from red to green upon reacting with lipid radicals.

-

Quantify the inhibition of lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Conclusion

This compound is a key steroidal intermediate with significant potential in the development of next-generation anti-inflammatory drugs. Its role as a direct precursor to the dissociative steroid Vamorolone strongly suggests a mechanism of action that favors the transrepression of pro-inflammatory transcription factors like NF-κB, while potentially reducing the transactivation-mediated side effects of conventional corticosteroids. Further detailed characterization of this compound using the assays outlined in this guide will be crucial in fully elucidating its pharmacological profile and its potential as a standalone therapeutic agent or as a critical building block for safer and more effective anti-inflammatory therapies.

References

- 1. 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | C23H26O4 | CID 10926647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl Acetate CAS 37413-91-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. mdpi.com [mdpi.com]

- 5. An Efficient Procedure for the Synthesis of 21-Acetoxypregna-1,4,9(11),16- tetraene-3,20-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling the Structural Architecture of a Key Corticosteroid Precursor: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a pivotal intermediate in the synthetic pathways of potent halogenated corticosteroids, such as dexamethasone.[1][2] Its rigid, tetra-unsaturated steroidal core presents a unique conformational landscape crucial for its reactivity and subsequent transformations into therapeutically active molecules. This guide provides a comprehensive overview of the structural and synthetic aspects of this important compound, drawing upon crystallographic data of a closely related analogue and detailing the experimental procedures for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in steroid chemistry and drug development.

Introduction

The therapeutic efficacy of synthetic corticosteroids is intimately linked to their three-dimensional structure, which governs their binding affinity to glucocorticoid and mineralocorticoid receptors. This compound, hereafter referred to as the tetraene acetate, is a testament to the intricate chemical architecture required for biological activity. As a key intermediate, its efficient synthesis and structural integrity are of paramount importance in the pharmaceutical industry.[3][4] This molecule is a synthetic steroidal derivative belonging to the pregnane family, characterized by multiple conjugated double bonds and an acetylated hydroxyl group at the C21 position.[] These structural features contribute to its notable glucocorticoid-like activity and make it a valuable compound for studying hormone-receptor interactions and anti-inflammatory pathways.[]

Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly available, a detailed crystallographic analysis of the closely related compound, Pregna-1,4,9(11),16-tetraene-3,20-dione, provides significant insights into the core steroidal framework.[6] The absence of the 21-acetoxy group in this analogue allows for a focused examination of the four-ring system's conformation.

Crystallographic Data of Pregna-1,4,9(11),16-tetraene-3,20-dione

The crystallographic data for Pregna-1,4,9(11),16-tetraene-3,20-dione is summarized in the table below. This data was obtained from a single-crystal X-ray study.[6]

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₂₄O₂ | [6] |

| Formula Weight | 308.41 | Calculated |

| Crystal System | Orthorhombic | [6] |

| Space Group | P2₁2₁2₁ | [6] |

| Unit Cell Dimensions | ||

| a (Å) | 6.6433 (19) | [6] |

| b (Å) | 12.000 (4) | [6] |

| c (Å) | 22.951 (8) | [6] |

| Volume (ų) | 1828.1 (11) | [6] |

| Z | 4 | [6] |

| Calculated Density (Mg m⁻³) | 1.191 | [6] |

| Absorption Coefficient (mm⁻¹) | 0.08 | [6] |

| Temperature (K) | 293 | [6] |

| R-factor | 0.039 | [6] |

| wR-factor | 0.124 | [6] |

Molecular Conformation